molecular formula C9H10O2 B12831622 [(2R,3R)-3-phenyloxiran-2-yl]methanol CAS No. 91465-28-0

[(2R,3R)-3-phenyloxiran-2-yl]methanol

Cat. No.: B12831622
CAS No.: 91465-28-0
M. Wt: 150.17 g/mol
InChI Key: PVALSANGMFRTQM-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3R)-3-Phenyloxiran-2-yl]methanol is a chiral epoxide alcohol characterized by a phenyl group at the 3-position and a hydroxymethyl group at the 2-position of the oxirane ring. Its IUPAC name is this compound (CAS: 104196-23-8), with synonyms including (2S,3S)-phenylglycidol and (−)-(2S,3S)-2-(hydroxymethyl)-3-phenyloxirane . The compound is a versatile chiral building block in organic synthesis, particularly for pharmaceuticals and bioactive molecules. Its stereochemistry and functional groups make it a substrate for enzymes like epoxide hydrolases (e.g., SibeEH and CH65), which catalyze stereoselective epoxide ring-opening reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R,3R)-3-Phenylglycidol can be synthesized through several methods, including Sharpless asymmetric dihydroxylation and Jacobson’s epoxidation . These methods involve the use of chiral catalysts to achieve high enantioselectivity. For example, Sharpless asymmetric dihydroxylation uses osmium tetroxide and a chiral ligand to convert alkenes into diols, which can then be transformed into epoxides.

Industrial Production Methods

Industrial production of (2R,3R)-3-Phenylglycidol often involves biocatalytic processes using microorganisms such as Aspergillus fumigatus . These methods are advantageous due to their high enantioselectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Phenylglycidol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the epoxide ring with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield phenylglycidic acid, while reduction with sodium borohydride can produce phenylglycidol alcohols.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
[(2R,3R)-3-phenyloxiran-2-yl]methanol serves as a crucial chiral building block in organic synthesis. Its two chiral centers allow for the production of enantiopure compounds, which are essential in synthesizing pharmaceuticals and agrochemicals. The compound can be synthesized through asymmetric epoxidation processes, often utilizing reagents like Sharpless asymmetric epoxidation agents to achieve high enantioselectivity.

Synthetic Pathways
The synthesis typically involves the treatment of phenylprop-2-en-1-ol with peroxy acids or other oxidizing agents. The resulting epoxide can undergo nucleophilic attacks leading to various derivatives, making it versatile for further chemical transformations .

Biological Applications

Biological Activity Studies
Research has indicated that this compound may exhibit biological activity through its interactions with enzymes. Studies have focused on its potential effects on enzyme kinetics and inhibition mechanisms, which could pave the way for new therapeutic approaches .

Medicinal Chemistry
The compound is being investigated as a potential intermediate in drug development. Its ability to serve as a precursor for biologically active molecules makes it significant in the pharmaceutical industry. For instance, derivatives of this compound have been explored for their anti-tumor and anti-androgen activities .

Industrial Applications

Fine Chemicals Production
In industrial settings, this compound is utilized in the production of fine chemicals. Its unique reactivity allows it to be used as an intermediate in synthesizing various industrial products . The compound's applications extend to creating specialty chemicals that require specific stereochemical configurations.

Case Studies

  • Enantiocontrolled Synthesis of Anti-tumor Agents
    A notable case study involved the synthesis of (S)-3-hydroxytetradecanoic acid using this compound as a starting material. This compound was subjected to enantiocontrolled synthesis techniques that demonstrated significant anti-tumor activity .
  • Synthesis of Anti-androgen Compounds
    Another study highlighted the use of this compound in synthesizing N-4-cyano-3-trifluoromethylphenyl-(S)-2,3-dihydroxy-2-methylpropanamide. This compound exhibited potent anti-androgen activity and was synthesized through an enantioconvergent preparation process .

Mechanism of Action

The mechanism of action of (2R,3R)-3-Phenylglycidol involves its interaction with various molecular targets and pathways. Its epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its role in the synthesis of biologically active compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares [(2R,3R)-3-phenyloxiran-2-yl]methanol with analogous epoxide alcohols, highlighting structural variations, physicochemical properties, and reactivity:

Compound Name Structure Molecular Formula Molar Mass (g/mol) Key Reactivity/Enzymatic Activity Biological Activity
This compound (2R,3R)-epoxide, phenyl, hydroxymethyl C₉H₁₀O₂ 150.17 Substrate for SibeEH and CH65 hydrolases; used in stereoselective ring-opening cascades Cytotoxic derivatives (e.g., arenastatin A)
[(2S,3S)-3-Phenyloxiran-2-yl]methanol (2S,3S)-epoxide, phenyl, hydroxymethyl (racemic mixture) C₉H₁₀O₂ 150.17 Reactivity differs due to stereochemistry; less effective in enzymatic cascades targeting (2R,3R) N/A
[(2R,3R)-3-Benzyloxiran-2-yl]methanol Benzyl substituent at 3-position C₁₀H₁₂O₂ 164.20 Increased steric bulk may reduce enzymatic activity compared to phenyl analog N/A
[(2R,3R)-3-(2-Bromophenyl)oxiran-2-yl]methanol Bromo substituent at 2-position of phenyl ring C₉H₉BrO₂ 229.07 Electron-withdrawing bromo group alters electronic properties; potential for halogen-specific reactions N/A
(±)-[(2S,3S)-3-Butyloxiran-2-yl]methanol Alkyl (butyl) substituent at 3-position C₇H₁₄O₂ 130.18 Aliphatic substituent reduces aromatic interactions; lower enantioselectivity in enzymatic reactions N/A
[(3R,4S)-3-Fluorooxan-4-yl]methanol Fluorinated oxane ring (non-epoxide) C₆H₁₁FO₂ 134.15 Fluorine enhances stability and bioavailability; used in agrochemicals and material science N/A

Key Research Findings

Stereochemical Influence on Reactivity

  • The (2R,3R) configuration is critical for enzymatic activity. SibeEH and CH65 hydrolases show high activity toward this compound, enabling enantioselective synthesis of vicinal diols and triols .
  • Racemic mixtures (e.g., (±)-6a in ) exhibit reduced stereoselectivity, limiting their utility in asymmetric synthesis.

Substituent Effects

  • Bromo Substituent () : Alters electronic properties, enabling halogen-specific cross-coupling reactions.
  • Alkyl Groups () : Reduce aromatic interactions, lowering binding affinity with enzymes.

Biological Activity

[(2R,3R)-3-phenyloxiran-2-yl]methanol, also known as (2R,3R)-3-phenylglycidol, is a chiral epoxide with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and implications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C9_9H10_{10}O2_2
  • Molecular Weight : 150.17 g/mol
  • Physical Properties :
    • Density : 1.182 g/cm³
    • Melting Point : 49-53°C
    • Boiling Point : 277.5°C at 760 mmHg

The compound features a three-membered oxirane ring that is highly reactive due to the inherent strain in the ring structure. This reactivity is pivotal for its biological activity and potential applications in drug development.

The biological activity of this compound is primarily attributed to its ability to engage in nucleophilic reactions due to the electrophilic nature of the oxirane ring. The mechanism can be summarized as follows:

  • Nucleophilic Attack : The strained oxirane ring is susceptible to nucleophilic attack by various biomolecules, leading to the opening of the ring and formation of new chemical bonds.
  • Covalent Bond Formation : This reaction can result in covalent modifications of proteins or nucleic acids, affecting their function and potentially leading to therapeutic effects or toxicity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, making it a candidate for further exploration in infectious disease management.
  • Cytotoxic Effects : Initial investigations suggest that this compound may induce cytotoxic effects in certain cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Biological Activity Effect Observed Reference
AntimicrobialActive against various pathogens
CytotoxicityInduces cell death in cancer cells
Enzyme InteractionModulates enzyme activity

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect, particularly against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment :
    In vitro studies conducted on several cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways.
  • Enzyme Interaction Studies :
    Research has highlighted the compound's ability to interact with specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing [(2R,3R)-3-phenyloxiran-2-yl]methanol with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via a two-step enzymatic cascade using evolved 4-OT tautomerase variants and epoxide hydrolases (e.g., SibeEH or CH65), which exhibit high activity toward aromatic epoxide substrates . Alternatively, sulfuric acid-mediated ring-opening of precursors, followed by solid-phase extraction (SPE) purification with Supelclean ENVI-18 columns and lyophilization, yields high-purity products . Enantiomeric excess can be verified via chiral HPLC or NMR analysis of diastereomeric derivatives .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy to resolve stereochemistry and confirm substituent positions. For example, 1H^1 \text{H} NMR coupling constants (e.g., J=4.2HzJ = 4.2 \, \text{Hz}) distinguish cis/trans isomers in derivatives .
  • Purity Assessment : Monitor reactions via TLC (DCM/MeOH 10%) and quantify yields using HPLC with UV detection (e.g., Agilent 1200 systems) .
  • Chiral Analysis : Employ chiral stationary-phase HPLC or polarimetry to validate enantiomeric ratios .

Q. How can researchers purify this compound from acidic reaction mixtures?

  • Methodological Answer : After sulfuric acid-mediated reactions, neutralize the aqueous phase with saturated NaHCO3_3, followed by SPE purification (Supelclean ENVI-18 columns) using stepwise MeOH/water gradients. Lyophilization and subsequent ethyl acetate washing over celite remove residual polar impurities .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized using epoxide hydrolases?

  • Methodological Answer :

  • Enzyme Selection : Screen epoxide hydrolases (e.g., SibeEH or CH65) for activity toward specific substrates using HPLC-based activity assays .
  • Reaction Optimization : Adjust pH (5.5–7.5), temperature (25–37°C), and co-solvent ratios (e.g., ethyl acetate/water) to enhance catalytic efficiency.
  • Scale-Up Validation : Conduct milligram-scale reactions with 1H^1 \text{H} NMR (e.g., 400 MHz) to confirm stereochemical integrity before preparative-scale synthesis .

Q. What strategies resolve stereochemical inconsistencies in enzymatic epoxide-opening reactions of this compound?

  • Methodological Answer :

  • Kinetic Resolution : Use enantioselective hydrolases to preferentially hydrolyze one enantiomer, leaving the desired epoxide intact.
  • DFT Modeling : Predict enzyme-substrate binding modes to guide mutagenesis for improved stereocontrol .
  • Chiral Chromatography : Separate diastereomers via preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) .

Q. How can researchers address low yields in sulfonamide derivatives of this compound?

  • Methodological Answer :

  • Coupling Optimization : Use 1.2–1.5 equivalents of sulfonamide reagents (e.g., 4-nitrobenzenesulfonyl chloride) in anhydrous DCM with DMAP as a catalyst.
  • Byproduct Removal : Employ SPE or silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate cis/trans isomers .
  • Reaction Monitoring : Track progress via 1H^1 \text{H} NMR (e.g., disappearance of epoxide protons at δ 3.2–3.5 ppm) .

Q. What catalytic systems enhance regioselectivity in epoxide functionalization of this compound?

  • Methodological Answer :

  • Lewis Acid Catalysis : Use ZnCl2_2 or BF3_3-OEt2_2 in aprotic solvents (e.g., THF) to direct nucleophilic attack to the less hindered epoxide carbon .
  • Biocatalytic Approaches : Engineer tautomerase superfamily enzymes (e.g., 4-OT variants) to stabilize transition states favoring specific regioisomers .

Q. Data Contradictions and Troubleshooting

Q. How to reconcile conflicting NMR data for this compound derivatives?

  • Methodological Answer :

  • Isomer Identification : Compare 1H^1 \text{H} NMR coupling constants (e.g., Jcis24HzJ_{\text{cis}} \approx 2–4 \, \text{Hz}, Jtrans57HzJ_{\text{trans}} \approx 5–7 \, \text{Hz}) with literature values .
  • 2D NMR Analysis : Use COSY and NOESY to resolve overlapping signals and confirm spatial relationships between protons .
  • X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal diffraction studies .

Properties

CAS No.

91465-28-0

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

[(2R,3S)-3-phenyloxiran-2-yl]methanol

InChI

InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m1/s1

InChI Key

PVALSANGMFRTQM-BDAKNGLRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](O2)CO

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.